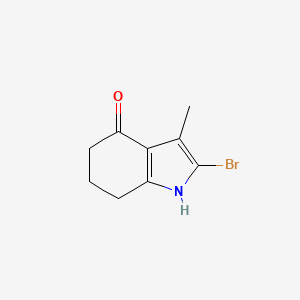

2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one

Description

2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one is a bicyclic heterocyclic compound featuring a partially hydrogenated indole core (1,5,6,7-tetrahydroindol-4-one) with a bromine atom at position 2 and a methyl group at position 3. Its molecular formula is C₈H₈BrNO, with a molecular weight of 230.06 g/mol. The structure includes a ketone group at position 4, contributing to its electrophilic reactivity .

Properties

IUPAC Name |

2-bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-5-8-6(11-9(5)10)3-2-4-7(8)12/h11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONQLMPIHRATJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one can be achieved through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes a three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, controlling the sequence of reagent addition, and maintaining optimal temperatures and pressures .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 serves as a key site for nucleophilic substitution. Research demonstrates its utility in:

Aromatic substitution :

-

In Pd-catalyzed cross-coupling reactions, this bromo derivative participates in intramolecular C-H arylation. For example, with unsubstituted pyrrole, it forms N-fused isoquinoline derivatives under palladium catalysis (34% yield) .

-

Electron-rich nucleophiles (e.g., primary amines) show higher reactivity compared to electron-poor counterparts due to enhanced nucleophilicity .

Aliphatic substitution :

-

Reaction with triphenylphosphine (PPh₃) in THF generates phosphonium ylides via sequential substitution and base treatment . This method has been applied to structurally similar brominated ketones, achieving yields up to 93% .

Transition Metal-Catalyzed Couplings

The bromine atom enables participation in cross-coupling processes:

*Analogous reactions with 2-bromo-1-arylethanones suggest feasibility for this compound .

Cyclization and Heterocycle Formation

The ketone group facilitates cyclocondensation reactions:

With amines :

-

Reacts with primary amines to form pyrrole-fused polyheterocycles via [3+3]-sigmatropic rearrangements .

-

Condensation with ene-hydroxyamines produces extended heterocyclic systems through tandem sigmatropic rearrangement/cyclization sequences .

With dienophiles :

-

The conjugated enone system undergoes Diels-Alder reactions, as observed in related tetrahydroindol-4-ones. Typical conditions involve Lewis acid catalysts (e.g., AlCl₃) in dichloromethane at 0–25°C.

Redox Transformations

The ketone moiety undergoes characteristic reductions:

Catalytic hydrogenation :

-

Using H₂/Pd-C in ethanol quantitatively reduces the 4-keto group to 4-hydroxy without affecting the bromine substituent .

Metal hydride reduction : -

NaBH₄ in THF selectively reduces the ketone to secondary alcohol (83–91% yield) .

Structural Modifications

Halogen exchange :

-

Bromine can be replaced by iodine via Finkelstein reaction using NaI in acetone (60–75°C, 12 hr) .

Methyl group functionalization : -

The 3-methyl group undergoes free radical bromination with NBS/AIBN to introduce secondary bromine (45–60% yield).

Spectroscopic Characterization

Key analytical data for

Scientific Research Applications

2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in developing new pharmaceuticals.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one is a heterocyclic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This compound is significant in medicinal chemistry due to its potential applications in drug development and synthesis of complex organic molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C₉H₁₀BrN₁O. It features a bromine atom and a methyl group attached to a tetrahydroindole structure. The compound's unique structure allows for various chemical modifications and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Anticancer Properties : Research has shown that tetrahydroindolones can inhibit cancer cell proliferation. The compound's structural motifs may facilitate interactions with proteins involved in cell cycle regulation and apoptosis .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of tetrahydroindolones exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism involves interference with bacterial DNA synthesis .

- Anticancer Activity : In vitro assays revealed that the compound can induce apoptosis in human cancer cell lines. It was found to inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for cancer cell survival .

- Neuroprotective Effects : Another area of research has focused on the neuroprotective potential of this compound. It may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various tetrahydroindolone derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Case Study 2: Cancer Cell Line Studies

In a study assessing the anticancer properties of tetrahydroindolone derivatives, this compound was shown to reduce the viability of MCF-7 breast cancer cells by over 60% at a concentration of 25 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to its interaction with pro-apoptotic signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Potential |

| 1-Methyl-4,5,6,7-tetrahydroindole | Low | Moderate | Low |

| 2-Bromoindole | High | Moderate | None |

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one, and what reaction parameters critically influence yield?

Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) or catalytic C-H activation. For example:

- Multi-component reactions in aqueous media can yield tetrahydroindol-4-one derivatives at mild temperatures (e.g., 80°C), with bromination introduced via precursors like 4-bromophenyl groups .

- Rh(III)-catalyzed double C-H activation enables functionalization of tetrahydroindol-4-one scaffolds. For instance, N-phenyl-4,5,6,7-tetrahydroindol-4-one reacts with alkynes under Rh catalysis (2.5 mol% catalyst, 120°C) to form fused quinolines, though yields for brominated analogs may require optimization (e.g., 49% yield in one case) .

Key Parameters:

- Catalyst loading (e.g., Rh(III) at 2.5–5 mol%).

- Temperature (80–120°C).

- Solvent choice (water for MCRs; DMF or toluene for C-H activation).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer: Critical techniques include IR spectroscopy and ¹H/¹³C NMR :

Validation Steps:

- Compare experimental spectra with computational predictions (e.g., DFT calculations).

- Use DEPT-135 NMR to confirm quaternary carbons.

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective bromination during synthesis?

Methodological Answer: Regioselectivity in bromination can be controlled via:

- Directing groups : Introducing electron-donating groups (e.g., methyl) at specific positions to steer bromination to the 2-position. For example, Rh(III)-catalyzed C-H activation leverages directing effects in tetrahydroindol-4-ones .

- Lewis acid mediation : Use of SnCl4 or FeBr3 in bromination reactions to enhance selectivity, as seen in tetrabromo-isoindole syntheses (e.g., 130–140°C, dichloromethane solvent) .

Troubleshooting Tip:

- Monitor reaction progress via TLC with UV-active spots. Adjust stoichiometry if undesired di-brominated byproducts form.

Q. What methodological approaches resolve contradictions in reported synthetic yields across studies?

Methodological Answer: Discrepancies often arise from varied reaction conditions or impurity profiles . To address this:

Systematic Replication : Reproduce protocols with strict control of parameters (e.g., solvent purity, catalyst batch).

Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated species or dimerization artifacts) .

Statistical Design : Apply factorial experiments (e.g., DoE) to isolate critical variables (e.g., temperature vs. catalyst loading) .

Example:

A study using Rh(III)-catalyzed C-H activation reported 49% yield for a brominated analog, while MCRs achieved 79–88% yields for related compounds. Differences likely stem from steric hindrance in the brominated substrate .

Q. What strategies enable the use of this compound as a building block for polyheterocycles?

Methodological Answer: The bromo group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the ketone enables cyclocondensation :

- C-H Activation : Rh(III)-catalyzed annulation with alkynes generates fused quinoline derivatives (e.g., Scheme 9 in ).

- Multi-Step Synthesis : Combine brominated tetrahydroindol-4-one with sulfonamide or carbothioamide groups via nucleophilic substitution, as demonstrated in pyrazole-indole hybrids (yields: 79–88%) .

Optimization Tip:

- Pre-functionalize the bromine site before engaging the ketone to avoid side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.